

Quantitative PCR for Amphiphysin mRNA Expression Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: *amphiphysin*

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These application notes provide a comprehensive guide to quantifying **amphiphysin** (AMPH) mRNA expression levels using quantitative real-time polymerase chain reaction (qPCR). This document includes detailed protocols for RNA extraction, cDNA synthesis, and qPCR, as well as guidelines for data analysis and presentation.

Introduction to Amphiphysin

Amphiphysin is a critical protein involved in clathrin-mediated endocytosis, a fundamental cellular process for the uptake of molecules from the extracellular environment. It plays a key role in the recycling of synaptic vesicles in neurons and is also implicated in the formation and stabilization of T-tubules in muscle tissue. There are two major isoforms, **Amphiphysin 1** (AMPH) and **Amphiphysin 2** (also known as BIN1), which can form heterodimers to carry out their functions. Their interaction with dynamin is crucial for the scission of newly formed vesicles from the plasma membrane. Given its role in these vital processes, studying the regulation of **amphiphysin** mRNA expression is essential for understanding its involvement in both normal physiology and disease states.

Data Presentation: Quantitative Amphiphysin mRNA Expression

The following tables summarize the relative mRNA expression levels of human **amphiphysin** (AMPH) and mouse **amphiphysin** (Amph) across various tissues. This data provides a baseline for understanding the tissue-specific expression patterns of **amphiphysin**.

Table 1: Human **Amphiphysin** (AMPH) mRNA Expression Levels in Selected Tissues

Tissue	Median Expression (TPM)
Brain - Cerebellum	150.8
Brain - Cortex	120.5
Nerve - Tibial	85.3
Muscle - Skeletal	45.7
Heart - Atrial Appendage	30.2
Heart - Left Ventricle	25.9
Adrenal Gland	22.1
Thyroid	18.4
Lung	15.6
Spleen	12.3
Liver	8.9
Kidney - Cortex	7.1

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a measure of gene expression that normalizes for gene length and sequencing depth.

Table 2: Mouse **Amphiphysin** (Amph) mRNA Expression Levels in Selected Tissues

Tissue	Relative Expression Level
Brain	High
Spinal Cord	High
Skeletal Muscle	Moderate
Heart	Moderate
Lung	Low
Liver	Low
Kidney	Low
Spleen	Low
Testis	Low

Data interpreted from the National Center for Biotechnology Information (NCBI) Gene Expression Omnibus (GEO) database. "High", "Moderate", and "Low" are relative terms based on the expression levels observed across the profiled tissues.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of **amphiphysin** mRNA expression levels.

Protocol 1: Total RNA Extraction

This protocol is for the extraction of total RNA from cell culture or tissue samples.

Materials:

- TRIzol® Reagent or similar lysis reagent
- Chloroform
- Isopropyl alcohol

- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free centrifuge tubes
- Microcentrifuge

Procedure:

- Homogenization:
 - For cell cultures: Pellet cells by centrifugation and lyse in 1 mL of TRIzol® Reagent per 5-10 x 10⁶ cells.
 - For tissues: Homogenize tissue samples in 1 mL of TRIzol® Reagent per 50-100 mg of tissue using a homogenizer.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- RNA Precipitation:
 - Transfer the aqueous phase to a fresh tube.
 - Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® Reagent used for the initial homogenization.

- Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used for the initial homogenization.
 - Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
 - Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
 - Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.
- Quantification and Quality Control:
 - Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.

Protocol 2: cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

- High-Capacity cDNA Reverse Transcription Kit (or similar)
- Extracted total RNA
- Nuclease-free water

- Thermal cycler

Procedure:

- Reaction Setup: On ice, prepare the reverse transcription master mix in a sterile, nuclease-free tube. For a 20 µL reaction, the components are typically:
 - 10X RT Buffer: 2.0 µL
 - 100 mM dNTP Mix: 0.8 µL
 - 10X RT Random Primers: 2.0 µL
 - MultiScribe™ Reverse Transcriptase: 1.0 µL
 - Nuclease-free H₂O: 4.2 µL
 - Total RNA (10 ng - 2 µg): 10 µL
- Thermal Cycling:
 - Gently mix the reactions and collect the contents by a brief centrifugation.
 - Place the tubes in a thermal cycler and run the following program:
 - Step 1: 25°C for 10 minutes
 - Step 2: 37°C for 120 minutes
 - Step 3: 85°C for 5 minutes
 - Step 4: 4°C hold
- Storage: The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)

This protocol outlines the setup for a SYBR Green-based qPCR assay.

Materials:

- Synthesized cDNA
- SYBR® Green PCR Master Mix
- Forward and Reverse Primers for **Amphiphysin** and a reference gene (see Table 3 and 4)
- Nuclease-free water
- qPCR instrument
- qPCR-compatible plates or tubes

Table 3: Recommended qPCR Primers for Human **Amphiphysin** (AMPH) and Reference Genes

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
AMPH	AGGCTCTGGAGGAAGAGTT CAA	TGGCTCTTGTA CTCTCGCT
GAPDH	GAAGGTGAAGGTCGGAGTC A	GAAGATGGTGATGGGATTTC
ACTB	CACCATTGGCAATGAGCGG TTC	AGGTCTTTGCGGATGTCCA CGT
B2M	TCTCTCTCCATTCTTCAGTA AGTCAACT	TCATGATGCTTACATGTCTC GATCCCA

Note: Primer sequences for AMPH are designed based on NCBI RefSeq NM_001635.5. It is highly recommended to validate primer efficiency and specificity experimentally.

Table 4: Recommended qPCR Primers for Mouse **Amphiphysin** (Amph) and Reference Genes

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')
Amph	TCTACGAGCCAGACTGGTAT GG	TCCAGTGTCTCAGCAAGGAGC CAT
Gapdh	AGGTCGGTGTGAACGGATT TG	TGTAGACCATGTAGTTGAGG TCA
Actb	GGCTGTATTCCCCTCCATCG	CCAGTTGGTAACAATGCCAT GT
Rpl13a	TCCGGAGGAGAACTGTTTCG	GTTGGTGGTGCATCCACAA

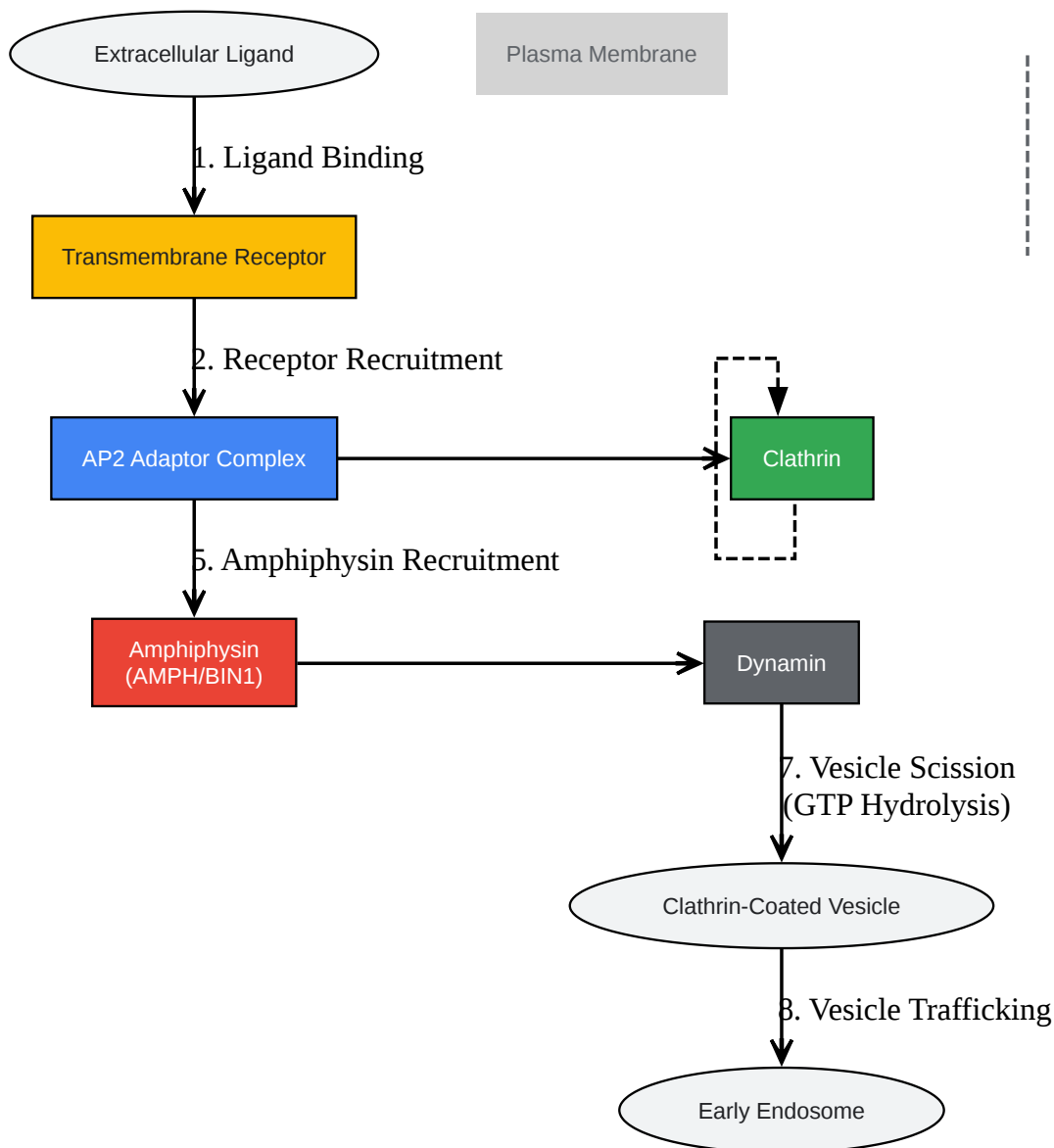
Procedure:

- Reaction Setup: On ice, prepare the qPCR master mix. For a 20 µL reaction per well, the components are:
 - 2X SYBR® Green PCR Master Mix: 10 µL
 - Forward Primer (10 µM): 1 µL
 - Reverse Primer (10 µM): 1 µL
 - cDNA (diluted): 2 µL
 - Nuclease-free H₂O: 6 µL
- Plate Setup:
 - Dispense the master mix into the wells of a qPCR plate.
 - Add the diluted cDNA to the respective wells.
 - Include no-template controls (NTCs) for each primer set, where nuclease-free water is added instead of cDNA.
 - Seal the plate, mix gently, and centrifuge briefly.

- qPCR Run:
 - Place the plate in the qPCR instrument.
 - Set up the thermal cycling protocol:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis (to check for primer-dimers and specificity)
- Data Analysis:
 - The relative quantification of **amphiphysin** mRNA expression can be calculated using the 2- $\Delta\Delta C_t$ method.^[1]
 - Step 1: Normalization to a Reference Gene (ΔC_t)
 - $\Delta C_t = C_t (\text{Amphiphysin}) - C_t (\text{Reference Gene})$
 - Step 2: Normalization to a Control Group ($\Delta\Delta C_t$)
 - $\Delta\Delta C_t = \Delta C_t (\text{Experimental Sample}) - \Delta C_t (\text{Control Sample})$
 - Step 3: Calculation of Fold Change
 - Fold Change = $2^{-\Delta\Delta C_t}$

Mandatory Visualizations

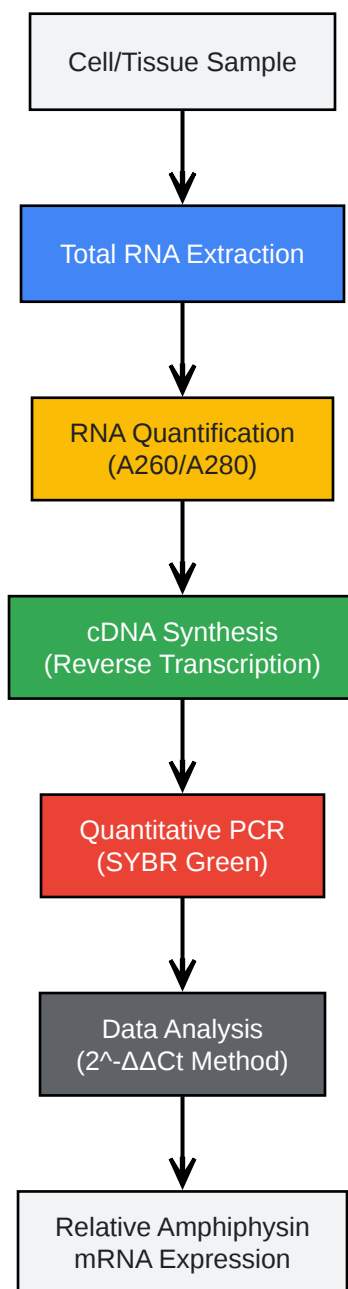
Signaling Pathway



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Caption: **Amphiphysin's** role in clathrin-mediated endocytosis.

Experimental Workflow



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References

- 1. genome.ucsc.edu [genome.ucsc.edu]
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